Isradipine

Content Navigation

CAS Number

Product Name

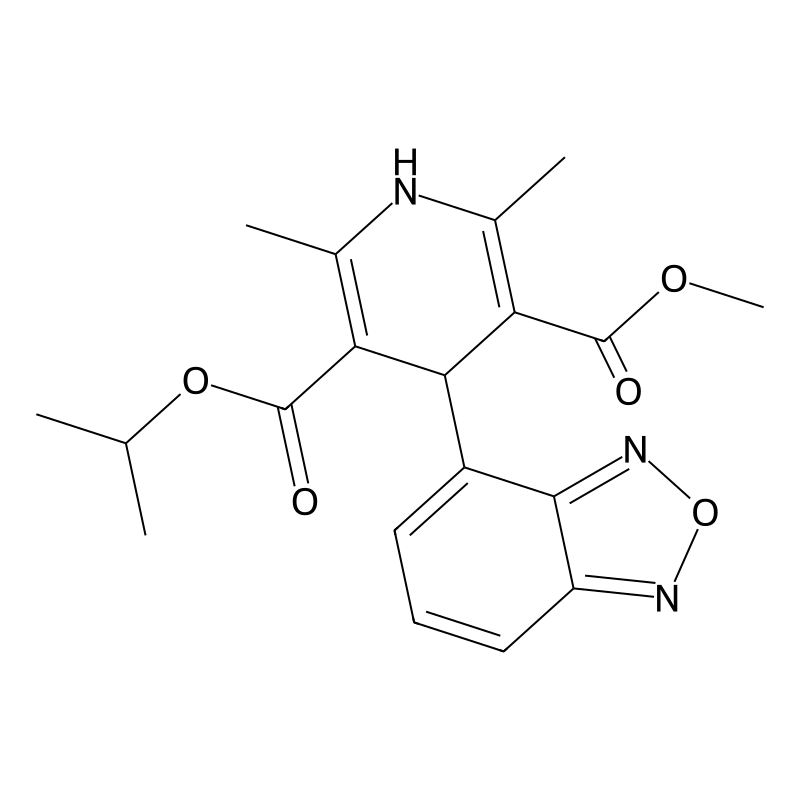

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.28e-01 g/L

Synonyms

Canonical SMILES

Isradipine is a second-generation 1,4-dihydropyridine (DHP) calcium channel blocker characterized by its neutral charge, high lipophilicity, and potent antagonism of L-type calcium channels. Unlike first-generation DHPs, Isradipine exhibits a distinct binding profile with high affinity for both Cav1.2 and Cav1.3 channel isoforms, enabling significant brain bioavailability and central nervous system penetration. In procurement and material selection, it serves as a critical reference standard and pharmacological tool for neuroprotection assays, complex formulation development, and ion channel selectivity screening, offering measurable physicochemical and kinetic differences compared to conventional analogs like nifedipine and amlodipine [1].

Substituting Isradipine with more common DHPs like nifedipine or amlodipine fundamentally alters experimental and formulation outcomes. Nifedipine is highly selective for Cav1.2 but lacks the necessary potency at Cav1.3 channels required for neurological models, while also suffering from extreme photolability that restricts laboratory handling. Amlodipine, possessing a basic amine center (pKa 9.45), exhibits a completely different volume of distribution and peripheral retention profile compared to the neutral, highly lipophilic Isradipine. Consequently, using these generic alternatives in central nervous system assays or targeted cyclodextrin-inclusion formulations results in off-target cardiovascular dominance, poor blood-brain barrier penetrance, and rapid photodegradation[1].

Cav1.3 Channel Affinity for Neurological Assays

Isradipine demonstrates high potency against Cav1.3 L-type calcium channels, a critical target for Parkinson's disease models. Quantitative assays reveal Isradipine inhibits Cav1.3 with an IC50 of 23.0 nM, maintaining near-equal potency with Cav1.2 (IC50 14.1 nM). In direct comparison, standard DHPs like nifedipine and amlodipine exhibit a 10-fold to 1000-fold lower potency for non-Cav1.2 channels, rendering them ineffective for isolating Cav1.3-mediated pacemaking activity in substantia nigra dopaminergic neurons [1].

| Evidence Dimension | Cav1.3 Channel Inhibition (IC50) |

| Target Compound Data | Isradipine: 23.0 nM |

| Comparator Or Baseline | Nifedipine / Amlodipine: >10-fold lower potency (micromolar range for non-Cav1.2) |

| Quantified Difference | >10x higher affinity for Cav1.3 |

| Conditions | Recombinant Cav1.3S channels, fluorescence-based Ca2+-flux assay |

Procurement of Isradipine is necessary for researchers requiring nanomolar-range blockade of Cav1.3 channels in neurodegenerative disease models where nifedipine fails.

Photostability and Formulation Processability

The 1,4-dihydropyridine class is notoriously photolabile, complicating manufacturing and assay preparation. Nifedipine is highly sensitive to UV/visible light, with a photochemical half-life of only a few minutes in dilute solutions, rapidly oxidizing to inactive pyridine derivatives. Isradipine, while also photosensitive, demonstrates greater formulation adaptability; its inclusion complexes with methyl-β-cyclodextrin (M-βCD) quantitatively double its photostability. This enhanced stability in complexed forms allows for more robust handling during the development of sublingual or fast-dissolving solid dosage forms compared to the highly fragile nifedipine[1].

| Evidence Dimension | Photochemical stability and formulation adaptability |

| Target Compound Data | Isradipine: 2x increase in photostability via M-βCD complexation |

| Comparator Or Baseline | Nifedipine: Half-life of only a few minutes; rapid unimolecular degradation |

| Quantified Difference | 100% increase in stability (2x) for Isradipine complexes vs baseline |

| Conditions | UV-A irradiation of aqueous solutions and solid-state inclusion complexes |

Buyers developing advanced drug delivery systems should select Isradipine over nifedipine to ensure extended shelf-life and reduced handling restrictions under ambient light.

Lipophilicity and Blood-Brain Barrier Penetrance

Isradipine's neutral molecular structure and high lipophilicity drive its distinct pharmacokinetic profile, specifically its ability to cross the blood-brain barrier to achieve neuroprotective concentrations. In vivo models show Isradipine achieves effective target site concentrations in the brain (IC50 13-19 nM for neuronal cell bodies and terminals). Conversely, amlodipine contains a basic center (pKa = 9.45) that fundamentally alters its volume of distribution, restricting it more to peripheral compartments and prolonging its elimination half-life (34 hours) for cardiovascular use. This structural difference makes Isradipine a highly effective DHP for central nervous system targeting [1].

| Evidence Dimension | Molecular charge and central distribution |

| Target Compound Data | Isradipine: Neutral molecule, high brain bioavailability (effective at 13-19 nM in vivo) |

| Comparator Or Baseline | Amlodipine: Basic center (pKa 9.45), high peripheral volume of distribution |

| Quantified Difference | Distinct partition coefficient and BBB penetrance favoring Isradipine for CNS |

| Conditions | In vivo pharmacokinetic distribution models |

For neurological applications, Isradipine's neutral lipophilic profile ensures brain penetrance that basic DHPs like amlodipine cannot efficiently replicate.

Pharmacological Standard for Cav1.3-Targeted Neuroprotection Models

Due to its nanomolar IC50 (23.0 nM) for Cav1.3 channels, Isradipine is utilized as the primary DHP reference material for in vitro and in vivo models of Parkinson's disease. It is used to study the pacemaking activity of substantia nigra dopaminergic neurons, where generic substitutes like nifedipine lack the requisite affinity [1].

Development of Photostabilized Cyclodextrin Inclusion Complexes

Isradipine's proven compatibility with methyl-β-cyclodextrin to double its photostability makes it a highly suitable API for researching light-resistant solid dosage forms, overcoming the severe manufacturing limitations associated with highly photolabile analogs like nifedipine [2].

Blood-Brain Barrier Penetration and Distribution Assays

As a highly lipophilic, neutral dihydropyridine, Isradipine serves as a critical benchmark compound in pharmacokinetic modeling. It is used to contrast the volume of distribution and brain penetrance against basic DHPs like amlodipine, aiding in the design of CNS-active therapeutics [3].

References

- [1] Ortner, N. J., et al. (2020). Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels. Channels (Austin), 14(1), 273-282.

- [2] Fasani, E., et al. (2012). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Journal of Pharmaceutical and Biomedical Analysis, 70, 15-24.

- [3] Smith, D. A., et al. (2015). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 58(15), 5691-5698.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.28 (LogP)

2.901

Appearance

Melting Point

168 - 170 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (92.16%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Cardiovascular Agents

Pharmacology

Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05)

MeSH Pharmacological Classification

ATC Code

C08 - Calcium channel blockers

C08C - Selective calcium channel blockers with mainly vascular effects

C08CA - Dihydropyridine derivatives

C08CA03 - Isradipine

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 60% to 65% of an administered dose is excreted in the urine and 25% to 30% in the feces.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Isradipine Versus Placebo in Early Parkinson Disease

PMID: 32227244 DOI: 10.7326/P20-0004

Abstract

Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release

D Nagasamy Venkatesh, S N Meyyanathan, R Shanmugam, S S Kamatham, J R Campos, J Dias-Ferreira, E Sanchez-Lopez, J C Cardoso, P Severino, E B SoutoPMID: 33074769 DOI: 10.1080/10837450.2020.1839495

Abstract

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as vasodilator with antihypertensive properties. A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment. In this work, sustained release (SR) tablets of isradipine, composed of hydroxypropylmethyl cellulose (HPMC), have been produced by wet granulation and theirand

characterization was compared to a conventional tablet dosage form of immediate release (IR) as preliminary assessment. Tablets composed of 15.0% (wt/wt) HPMC exhibited a SR profile over a period of 24 hours. The release of isradipine followed a Fickian diffusion pattern obeying to the first order kinetics and the extent of absorption was even higher in comparison to the developed conventional tablets, which showed immediate drug release.

studies were carried out in rabbits, showing that the extent of isradipine absorption from the developed tablets was higher in comparison to IR tablets due to the modified release profile obtained for the former (

< 0.05). Our results suggest that SR tablets of isradipine are an efficient solid dosage form to overcome the limitations encountered in conventional IR tablets.

Adjunctive Raloxifene and Isradipine Improve Cognitive Functioning in Patients With Schizophrenia: A Pilot Study

Bita Vahdani, Alireza Armani Kian, Abdolreza Esmaeilzadeh, Saeedeh Zenoozian, Vida Yousefi, Saeideh MazloomzadehPMID: 32796392 DOI: 10.1097/JCP.0000000000001274

Abstract

Cognitive impairment is the most important feature of schizophrenia leading to severe functional disability. To identify pathways that improve pathophysiological neurocognition in schizophrenia is a current challenge for the development of goal-directed clinical interventions. In the present study, we investigated the effects of raloxifene (a selective estrogen modulator) and isradipine (a voltage-gated L-type calcium channel blocker) on cognitive deficits in patients with schizophrenia.We designed a double-blind, randomized, parallel, placebo-controlled trial. We randomized 60 patients with schizophrenia into 3 groups including isradipine 5 mg, raloxifine 60 mg, and placebo for 6 consequent weeks, all in the same shape capsules, 2 times a day, along with treatment as usual. The initial and final results of blood tests, electrocardiograms, and cognitive tests in specific domains, such as attention, processing speed, executive function, and verbal memory were evaluated.

Our findings revealed a remarkable association between adjunctive raloxifene treatment and the alleviation of verbal memory deficits. Isradipine treatment significantly improved the verbal memory and attention dysfunction in some variables of the Stroop test, compared with the placebo. However, no effect was observed in processing speed and executive function deficits.

To the best of our knowledge, this study provides the first evidence that isradipine is a novel therapy option improving verbal memory and attention, both related to its activity in the hippocampus and the cerebellum. Further investigations are necessary to elucidate the mechanisms of action for both drugs in schizophrenia.

A Clinical Trial of Isradipine: What Went Wrong?

Baijayanta Maiti, Joel S PerlmutterPMID: 32227234 DOI: 10.7326/M20-1023

Abstract

Identification of antiparkinsonian drugs in the 6-hydroxydopamine zebrafish model

Rita L Vaz, Sara Sousa, Diana Chapela, Herma C van der Linde, Rob Willemsen, Ana D Correia, Tiago F Outeiro, Nuno D AfonsoPMID: 31785245 DOI: 10.1016/j.pbb.2019.172828

Abstract

Parkinson's disease (PD) is known as a movement disorder due to characteristic motor features. Existing therapies for PD are only symptomatic, and their efficacy decreases as disease progresses. Zebrafish, a vertebrate in which parkinsonism has been modelled, offers unique features for the identification of molecules with antiparkinsonian properties. Here, we developed a screening assay for the selection of neuroactive agents with antiparkinsonian potential. First, we performed a pharmacological validation of the phenotypes exhibited by the 6-hydroxydopamine zebrafish model, by testing the effects of known antiparkinsonian agents. These drugs were also tested for disease-modifying properties by whole mount immunohistochemistry to THneurons and confocal microscopy in the dopaminergic diencephalic cluster of zebrafish. Next, we optimized a phenotypic screening using the 6-hydroxydopamine zebrafish model and tested 1600 FDA-approved bioactive drugs. We found that 6-hydroxydopamine-lesioned zebrafish larvae exhibit bradykinetic and dyskinetic-like behaviours that are rescued by the administration of levodopa, rasagiline, isradipine or amantadine. The rescue of dopaminergic cell loss by isradipine was also verified, through the observation of a higher number of TH

neurons in 6-OHDA-lesioned zebrafish larvae treated with this compound as compared to untreated lesioned larvae. The phenotypic screening enabled us to identify several compounds previously positioned for PD, as well as, new molecules with potential antiparkinsonian properties. Among these, we selected stavudine, tapentadol and nabumetone as the most promising candidates. Our results demonstrate the functional similarities of the motor impairments exhibited by 6-hydroxydopamine-lesioned zebrafish with mammalian models of PD and with PD patients, and highlights novel molecules with antiparkinsonian potential.

Isradipine Versus Placebo in Early Parkinson Disease: A Randomized Trial

Parkinson Study Group STEADY-PD III Investigators, Tanya Simuni, David Oakes, Kevin Biglan, Wendy R. Galpern, Robert Hauser, Karen Hodgeman, Elise Kayson, Daniel Kinel, Anthony Lang, Codrin Lungu, Saloni Sharma, Ira Shoulson, Christopher G. Tarolli, Dalton J. Surmeier, Charles Venuto, Robert Holloway, Katie Kompoliti, Irene Richard, Ruth Schneider, Marian Evatt, Vanessa Hinson, Alok Sahay, Irene Litvan, Eris S. Farbman, Brad Racette, Karen Blindauer, Karen Thomas, Cheryl Water, Connie Marras, Corneliu C. Luca, Albert Hung, Andre Deik, Deborah Burke, Cindy Zadikoff, Michel Panisset, Marcie Rabin, Matthew Brodsky, Kelly Mills, Alexander Shtilbans, Era Hanspal, Chadwick W. Christine, Thyagarajan Subramanian, Mya Caryn Schiess, Rajeev Kumar, Kelvin L. Chou, Binit Shah, Mark Guttman, Holly Shill, John Slevin, John L. Goudreau, Ariane Park, John Bertoni, Marie H. Saint-Hilaire, Natividad Stover, Camila Aquino, David Shprecher, Anwar Ahmed, Lisa Shulman, Sotirios A. Parashos, Stephen Lee, Paul Tuite, Melanie Langlois, Fabio Danisi, Pinky Agarwal, Tiago Mestre, David Russell, Daniel Truong, Neal Hermanowicz, Richard Zweig, Oksana Suchowersky, Justyna R. Sarna, G. Webster Ross, Lucia Blasucci, Carol Zimmerman, Shonna Jenkins, Erin Neefus, Mary Pecoraro, Lynn Wheeler, Lisa Richardson, Amber Ratel, Julie Racioppa, Grace Bwala, Suzanne Reichwein, Claudia Rocha, Karen Williams, Kelli Keith, Emily Carman, Sharon Evans, Aaron Daley, Kala Venkiteswaran, Vicki Ephron, Karen Ortiz, Angela Stovall, Molly Goddard, Renee Wagner, Katherine Ambrogi, Carolyn Peterson, Cathi A. Thomas, Michelle Cines, Patricia Ede, Pauline LeBlanc, Susan Rolandelli, Bryan Lewis, Anna Fierro, Breanna Chew, Jeanne McGee, Paul McCann, Michael Matwichyna, Arthur Watts, Michael McDermott, Shirley Eberly, Brittany Greco, Susan Henderson, Jillian Lowell, Andrew Siderowf, Rick Chappell, Jay Phillips, Kapil D. Sethi, William B. WhitePMID: 32227247 DOI: 10.7326/M19-2534

Abstract

Studies suggest that dihydropyridine calcium-channel blockers may be associated with reduced risk for Parkinson disease (PD).To assess the effect of isradipine, a dihydropyridine calcium-channel blocker, on the rate of clinical progression of PD.

Multicenter, randomized, parallel-group, double-blind, placebo-controlled trial. (ClinicalTrials.gov:

).

57 Parkinson Study Group sites in North America.

Patients with early-stage PD (duration <3 years) who were not taking dopaminergic medications at enrollment.

5 mg of immediate-release isradipine twice daily or placebo for 36 months.

The primary outcome was change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I to III score measured in the antiparkinson medication "ON" state between baseline and 36 months. Secondary outcomes included time to initiation and use of antiparkinson medications, time to onset of motor complications, change in nonmotor disability, and quality-of-life measures.

336 patients were randomly assigned (mean age, 62 years [SD, 9]; 68% men; disease duration, 0.9 year [SD, 0.7]; mean UPDRS part I to III score, 23.1 [SD, 8.6]); 95% of patients completed the study. Adjusted least-squares mean changes in total UPDRS score in the antiparkinson medication ON state over 36 months for isradipine and placebo recipients were 2.99 (95% CI, 0.95 to 5.03) points versus 3.26 (CI, 1.25 to 5.26) points, respectively, with a treatment effect of -0.27 (CI, -3.02 to 2.48) point (P = 0.85). Statistical adjustment for antiparkinson medication use did not change the findings. Secondary outcomes showed no effect of isradipine treatment. The most common adverse effects of isradipine were edema and dizziness.

The isradipine dose may have been insufficient to engage the target calcium channels associated with neuroprotective effects.

Long-term treatment with immediate-release isradipine did not slow the clinical progression of early-stage PD.

National Institute of Neurological Disorders and Stroke.

Cocaine- and stress-primed reinstatement of drug-associated memories elicit differential behavioral and frontostriatal circuit activity patterns via recruitment of L-type Ca

Charlotte C Bavley, Robert N Fetcho, Caitlin E Burgdorf, Alexander P Walsh, Delaney K Fischer, Baila S Hall, Nicole M Sayles, Natalina H Contoreggi, Jonathan E Hackett, Susan A Antigua, Rachel Babij, Natalia V De Marco García, Thomas L Kash, Teresa A Milner, Conor Liston, Anjali M RajadhyakshaPMID: 31501511 DOI: 10.1038/s41380-019-0513-2

Abstract

Cocaine-associated memories are critical drivers of relapse in cocaine-dependent individuals that can be evoked by exposure to cocaine or stress. Whether these environmental stimuli recruit similar molecular and circuit-level mechanisms to promote relapse remains largely unknown. Here, using cocaine- and stress-primed reinstatement of cocaine conditioned place preference to model drug-associated memories, we find that cocaine drives reinstatement by increasing the duration that mice spend in the previously cocaine-paired context whereas stress increases the number of entries into this context. Importantly, both forms of reinstatement require Ca1.2 L-type Ca

channels (LTCCs) in cells of the prelimbic cortex that project to the nucleus accumbens core (PrL→NAcC). Utilizing fiber photometry to measure circuit activity in vivo in conjunction with the LTCC blocker, isradipine, we find that LTCCs drive differential recruitment of the PrL→ NAcC pathway during cocaine- and stress-primed reinstatement. While cocaine selectively activates PrL→NAcC cells prior to entry into the cocaine-paired chamber, a measure that is predictive of duration in that chamber, stress increases persistent activity of this projection, which correlates with entries into the cocaine-paired chamber. Using projection-specific chemogenetic manipulations, we show that PrL→NAcC activity is required for both cocaine- and stress-primed reinstatement, and that activation of this projection in Ca

1.2-deficient mice restores reinstatement. These data indicate that LTCCs are a common mediator of cocaine- and stress-primed reinstatement. However, they engage different patterns of behavior and PrL→NAcC projection activity depending on the environmental stimuli. These findings establish a framework to further study how different environmental experiences can drive relapse, and supports further exploration of isradipine, an FDA-approved LTCC blocker, as a potential therapeutic for the prevention of relapse in cocaine-dependent individuals.

Dopamine Oppositely Modulates State Transitions in Striosome and Matrix Direct Pathway Striatal Spiny Neurons

Eric M Prager, Daniel B Dorman, Zachary B Hobel, Jeffrey M Malgady, Kim T Blackwell, Joshua L PlotkinPMID: 33080228 DOI: 10.1016/j.neuron.2020.09.028

Abstract

Corticostriatal synaptic integration is partitioned among striosome (patch) and matrix compartments of the dorsal striatum, allowing compartmentalized control of discrete aspects of behavior. Despite the significance of such organization, it's unclear how compartment-specific striatal output is dynamically achieved, particularly considering new evidence that overlap of afferents is substantial. We show that dopamine oppositely shapes responses to convergent excitatory inputs in mouse striosome and matrix striatal spiny projection neurons (SPNs). Activation of postsynaptic D1 dopamine receptors promoted the generation of long-lasting synaptically evoked "up-states" in matrix SPNs but opposed it in striosomes, which were more excitable under basal conditions. Differences in dopaminergic modulation were mediated, in part, by dendritic voltage-gated calcium channels (VGCCs): pharmacological manipulation of L-type VGCCs reversed compartment-specific responses to D1 receptor activation. These results support a novel mechanism for the selection of striatal circuit components, where fluctuating levels of dopamine shift the balance of compartment-specific striatal output.L-type Ca

Matej Hotka, Michal Cagalinec, Karlheinz Hilber, Livia Hool, Stefan Boehm, Helmut KubistaPMID: 32047116 DOI: 10.1126/scisignal.aaw6923

Abstract

L-type voltage-gated Cachannels (LTCCs) are implicated in neurodegenerative processes and cell death. Accordingly, LTCC antagonists have been proposed to be neuroprotective, although this view is disputed, because intentional LTCC activation can also have beneficial effects. LTCC-mediated Ca

influx influences mitochondrial function, which plays a crucial role in the regulation of cell viability. Hence, we investigated the effect of modulating LTCC-mediated Ca

influx on mitochondrial function in cultured hippocampal neurons. To activate LTCCs, neuronal activity was stimulated by increasing extracellular K

or by application of the GABA

receptor antagonist bicuculline. The activity of LTCCs was altered by application of an agonistic (Bay K8644) or an antagonistic (isradipine) dihydropyridine. Our results demonstrated that activation of LTCC-mediated Ca

influx affected mitochondrial function in a bimodal manner. At moderate stimulation strength, ATP synthase activity was enhanced, an effect that involved Ca

-induced Ca

release from intracellular stores. In contrast, high LTCC-mediated Ca

loads led to a switch in ATP synthase activity to reverse-mode operation. This effect, which required nitric oxide, helped to prevent mitochondrial depolarization and sustained increases in mitochondrial Ca

Our findings indicate a complex role of LTCC-mediated Ca

influx in the tuning and maintenance of mitochondrial function. Therefore, the use of LTCC inhibitors to protect neurons from neurodegeneration should be reconsidered carefully.

Synaptic mitochondria regulate hair-cell synapse size and function

Hiu-Tung C Wong, Qiuxiang Zhang, Alisha J Beirl, Ronald S Petralia, Ya-Xian Wang, Katie KindtPMID: 31609202 DOI: 10.7554/eLife.48914

Abstract

Sensory hair cells in the ear utilize specialized ribbon synapses. These synapses are defined by electron-dense presynaptic structures called ribbons, composed primarily of the structural protein Ribeye. Previous work has shown that voltage-gated influx of Cathrough Ca

1.3 channels is critical for hair-cell synapse function and can impede ribbon formation. We show that in mature zebrafish hair cells, evoked presynaptic-Ca

influx through Ca

1.3 channels initiates mitochondrial-Ca

(mito-Ca

) uptake adjacent to ribbons. Block of mito-Ca

uptake in mature cells depresses presynaptic-Ca

influx and impacts synapse integrity. In developing zebrafish hair cells, mito-Ca

uptake coincides with spontaneous rises in presynaptic-Ca

influx. Spontaneous mito-Ca

loading lowers cellular NAD

/NADH redox and downregulates ribbon size. Direct application of NAD

or NADH increases or decreases ribbon size respectively, possibly acting through the NAD(H)-binding domain on Ribeye. Our results present a mechanism where presynaptic- and mito-Ca

couple to confer proper presynaptic function and formation.

Explore Compound Types